molecular formula C7H6BrClS B13065060 (2-Bromo-5-chlorophenyl)methanethiol

(2-Bromo-5-chlorophenyl)methanethiol

Cat. No.: B13065060
M. Wt: 237.55 g/mol
InChI Key: LYXWKQLBVLCGOA-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6BrClS. This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a methanethiol group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methanethiol typically involves the introduction of the thiol group to a bromochlorobenzene derivative. One common method is the nucleophilic substitution reaction where a suitable thiolating agent reacts with 2-bromo-5-chlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Nucleophiles such as sodium thiolate or electrophiles like alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Hydrocarbons

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

(2-Bromo-5-chlorophenyl)methanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive thiol group.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-5-chlorophenyl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (2-Bromo-5-chlorophenyl)acetic acid: Contains a carboxylic acid group instead of a methanethiol group.

    (2-Bromo-5-chlorophenyl)amine: Features an amine group in place of the thiol group.

Uniqueness

(2-Bromo-5-chlorophenyl)methanethiol is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a reactive thiol group

Properties

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

(2-bromo-5-chlorophenyl)methanethiol

InChI

InChI=1S/C7H6BrClS/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2

InChI Key

LYXWKQLBVLCGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CS)Br

Origin of Product

United States

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